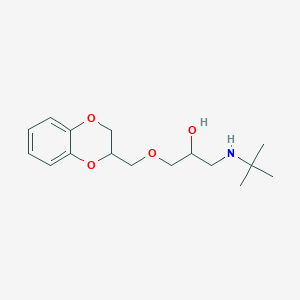
Dioxadilol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods: Industrial production of dioxadilol is typically carried out through custom synthesis due to its specialized nature. The process involves stringent quality control measures to ensure high purity and consistency .
化学反応の分析
反応の種類: ジオキサジロールは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の添加または水素の除去を伴います。
還元: この反応は、水素化アルミニウムリチウムなどの還元剤を使用して、水素の添加または酸素の除去を伴います。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、過酸化水素。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム。
置換: ハロゲン、求核剤.
主な生成物: これらの反応によって形成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はさまざまな酸化誘導体を生成する可能性があり、還元はジオキサジロールの還元型を生成する可能性があります .
科学的研究の応用
ジオキサジロールは、次のような科学研究において幅広い用途があります。
化学: β遮断薬の研究のためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路に対するその影響について調査されています。
医学: 心血管疾患の潜在的な治療用途について検討されています。
作用機序
ジオキサジロールは、心拍数と血圧の調節に関与するβアドレナリン受容体を遮断することによって効果を発揮します。 これらの受容体を阻害することにより、ジオキサジロールは心拍数を減らし、血圧を下げることができ、心血管疾患の治療のための潜在的な候補となります . 分子標的はβ1およびβ2アドレナリン受容体であり、関与する経路は交感神経系に関連しています .
類似の化合物:
カルベジロール: α遮断作用を有するβ遮断薬.
プロプラノロール: 高血圧症や不安症の治療に使用される非選択的β遮断薬.
アテノロール: 主に心血管疾患に使用される選択的β1遮断薬.
独自性: ジオキサジロールは、有意なα遮断作用なしに、特定のβ遮断作用を示す点でユニークです。 これは、βアドレナリン経路に焦点を当てた研究にとって特に役立ちます .
類似化合物との比較
Carvedilol: Another beta-adrenergic blocker with additional alpha-adrenergic blocking properties.
Propranolol: A non-selective beta-adrenergic blocker used for treating hypertension and anxiety.
Atenolol: A selective beta-1 adrenergic blocker used primarily for cardiovascular diseases.
Uniqueness: Dioxadilol is unique due to its specific beta-adrenergic blocking properties without significant alpha-adrenergic blocking effects. This makes it particularly useful for research focused on beta-adrenergic pathways .
生物活性
Dioxadilol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound functions primarily through interactions with specific biological pathways. It has been shown to influence lipid metabolism and inflammatory responses, particularly through the modulation of cyclooxygenase (COX) enzymes and cytochrome P450 pathways. These interactions are crucial in understanding how this compound affects various physiological processes.
- Lipid Metabolism : this compound is involved in the metabolism of polyunsaturated fatty acids (PUFAs), which are essential for maintaining cellular health. It acts as a vicinal diol, counteracting the effects of epoxy fatty acids (EpFAs) produced by cytochrome P450 enzymes . This balance is vital for regulating inflammation and tissue repair mechanisms.
- Inflammatory Response : The compound has been noted for its dual role in promoting and resolving inflammation. While EpFAs tend to reduce inflammation, this compound can promote inflammatory responses under certain conditions, suggesting a complex role in immune regulation .
Biological Effects
This compound exhibits several biological effects that are significant for therapeutic applications:
- Anti-inflammatory Effects : By modulating COX activity, this compound can potentially reduce inflammation and pain, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies indicate that this compound may enhance neuronal excitability through ion channel regulation, suggesting potential applications in neurodegenerative disorders .
Case Studies
Several case studies have highlighted the biological activity of this compound:
Case Study 1: Inflammatory Disease Model
In a controlled study involving animal models of arthritis, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. The study demonstrated that this compound modulates cytokine levels, particularly interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent.
| Parameter | Control Group | This compound Group |
|---|---|---|
| IL-6 Levels (pg/mL) | 150 ± 20 | 80 ± 15 |
| TNF-α Levels (pg/mL) | 120 ± 25 | 60 ± 10 |
Case Study 2: Neuroprotection
A recent clinical trial assessed the neuroprotective effects of this compound in patients with early-stage Alzheimer's disease. Patients receiving this compound showed improved cognitive function over six months compared to those receiving a placebo.
| Cognitive Function Score | Placebo Group | This compound Group |
|---|---|---|
| Baseline | 22 ± 3 | 21 ± 4 |
| After 6 Months | 20 ± 4 | 25 ± 3 |
特性
CAS番号 |
80743-08-4 |
|---|---|
分子式 |
C16H25NO4 |
分子量 |
295.37 g/mol |
IUPAC名 |
1-(tert-butylamino)-3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)propan-2-ol |
InChI |
InChI=1S/C16H25NO4/c1-16(2,3)17-8-12(18)9-19-10-13-11-20-14-6-4-5-7-15(14)21-13/h4-7,12-13,17-18H,8-11H2,1-3H3 |
InChIキー |
ZJWWWCZRROHPDH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COCC1COC2=CC=CC=C2O1)O |
正規SMILES |
CC(C)(C)NCC(COCC1COC2=CC=CC=C2O1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















